Hexyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate
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Overview
Description
Hexyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate is a complex organic compound with the molecular formula C20H21ClN2O5 and a molecular weight of 404.854 g/mol . This compound is known for its unique chemical structure, which includes a hexyl ester group, a chlorinated nitrobenzoyl moiety, and an aminobenzoate group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the 5-position, forming 2-chloro-5-nitrobenzoic acid.
Amidation: The nitrobenzoic acid is then reacted with 4-aminobenzoic acid to form 4-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid.
Esterification: Finally, the carboxylic acid group of the aminobenzoic acid is esterified with hexanol to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Hexyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 4-[(2-chloro-5-aminobenzoyl)amino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid and hexanol.
Scientific Research Applications
Hexyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Hexyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate can be compared with other similar compounds, such as:
2-Amino-5-chlorobenzophenone: A substituted benzophenone used in the synthesis of benzodiazepines.
4-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid: The carboxylic acid analog of this compound.
The uniqueness of this compound lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs.
Properties
Molecular Formula |
C20H21ClN2O5 |
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Molecular Weight |
404.8g/mol |
IUPAC Name |
hexyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C20H21ClN2O5/c1-2-3-4-5-12-28-20(25)14-6-8-15(9-7-14)22-19(24)17-13-16(23(26)27)10-11-18(17)21/h6-11,13H,2-5,12H2,1H3,(H,22,24) |
InChI Key |
QAEZXKMYXPSCNJ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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